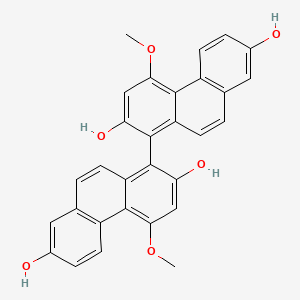
Blestriarene C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blestriarene C is an organic compound that belongs to a class of natural products commonly found in plants. It is a white solid with a unique chemical structure, exhibiting good thermal stability and solubility in common organic solvents. This compound shows certain activity in chemical reactions and can participate in various organic synthesis reactions .
Vorbereitungsmethoden
Blestriarene C is primarily obtained through natural plant extraction. The extraction process typically includes solvent extraction, solvent distillation, and purification steps . In laboratory settings, the compound can be synthesized and resolved using chiral high-performance liquid chromatography (HPLC) on a preparative scale .
Analyse Chemischer Reaktionen
Blestriarene C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It shows activity in organic synthesis reactions and can participate in various chemical transformations . The compound’s unique structure allows it to engage in photoracemization, a process mediated by a cation radical generated in situ by a reversible photo-induced oxygen oxidation .
Wissenschaftliche Forschungsanwendungen
In Vitro and In Vivo Studies
Recent studies have provided compelling evidence regarding the efficacy of Blestriarene C:
- In Vitro Studies : Experiments conducted on BT549 cells (a TNBC cell line) showed that this compound significantly inhibited cell proliferation and migration. The effectiveness was assessed using assays such as CCK-8 for cell viability and wound healing assays to measure migration .
- In Vivo Studies : Animal models have confirmed the anti-tumor effects of this compound. Mice treated with this compound exhibited reduced tumor growth without significant side effects, indicating a high safety profile .
Clinical Implications
The findings surrounding this compound suggest several clinical applications:
- Novel Cancer Treatment : Due to its ability to target TNBC effectively, this compound presents a promising candidate for developing new anti-cancer therapies. Its mechanisms of action provide a basis for further exploration in clinical settings .
- Combination Therapies : Future research may investigate the potential of combining this compound with other therapeutic agents to enhance efficacy and overcome resistance in cancer treatments.
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Study Type | Findings | Significance |
|---|---|---|
| In Vitro | Inhibited proliferation and migration in BT549 cells | Potential as an anti-cancer agent |
| In Vivo | Reduced tumor growth in mice with high safety profile | Supports clinical application in TNBC treatment |
| Mechanism | Inhibits Ras/ERK/c-Fos signaling pathway; regulates HSP90AA1 and PTGS2 | Underlines the biological activity and therapeutic potential |
Wirkmechanismus
The mechanism of action of Blestriarene C involves its ability to undergo photoracemization, which is mediated by a cation radical generated in situ by a reversible photo-induced oxygen oxidation . This process suggests that this compound can interact with molecular targets and pathways involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Blestriarene C is part of a group of biphenanthrenes, which also includes Blestriarene A and Blestriarene B. These compounds share similar structural features and biological activities. For example, Blestriarene B has shown potent activity against various bacterial strains, highlighting the antimicrobial potential of this class of compounds . The unique aspect of this compound is its ability to undergo photoracemization, which distinguishes it from its analogs .
Eigenschaften
Molekularformel |
C30H22O6 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-(2,7-dihydroxy-4-methoxyphenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C30H22O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3-14,31-34H,1-2H3 |
InChI-Schlüssel |
CNLFNDMTGHNGIV-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |
Kanonische SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |
Synonyme |
blestriarene C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















